(S)-IB-96212

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

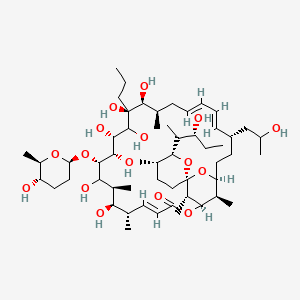

C54H94O16 |

|---|---|

Molecular Weight |

999.3 g/mol |

IUPAC Name |

(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one |

InChI |

InChI=1S/C54H94O16/c1-12-26-53(65)51(63)31(5)17-15-14-16-18-38(28-32(6)55)20-22-41-34(8)49(36(10)54(69-41)27-25-30(4)48(70-54)33(7)39(56)13-2)67-42(58)23-19-29(3)44(59)35(9)45(60)50(46(61)47(62)52(53)64)68-43-24-21-40(57)37(11)66-43/h14-16,18-19,23,29-41,43-52,55-57,59-65H,12-13,17,20-22,24-28H2,1-11H3/b15-14+,18-16+,23-19+/t29-,30-,31+,32?,33?,34+,35-,36-,37+,38-,39+,40-,41-,43-,44+,45?,46-,47-,48+,49+,50-,51-,52?,53-,54-/m0/s1 |

InChI Key |

ZJMNECRCNSUGSV-JWPHOFSVSA-N |

Isomeric SMILES |

CCC[C@@]1([C@H]([C@@H](C/C=C/C=C/[C@@H](CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C(C)[C@@H](CC)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C([C@@H]([C@H]([C@@H](C1O)O)O)O[C@H]4CC[C@@H]([C@H](O4)C)O)O)C)O)C)C)CC(C)O)C)O)O |

Canonical SMILES |

CCCC1(C(C(CC=CC=CC(CCC2C(C(C(C3(O2)CCC(C(O3)C(C)C(CC)O)C)C)OC(=O)C=CC(C(C(C(C(C(C(C1O)O)O)OC4CCC(C(O4)C)O)O)C)O)C)C)CC(C)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of (S)-IB-96212

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-IB-96212 is a novel macrolide compound isolated from a marine actinomycete, Micromonospora sp.[1]. It has demonstrated potent cytotoxic activity against a panel of cancer cell lines, indicating its potential as an antineoplastic agent. Structurally, it is characterized as a 26-membered macrolide featuring a spiroketal lactone moiety, placing it in a class of structurally complex natural products with known biological activities[2][3]. While the specific molecular mechanism of action for this compound has not been elucidated in detail in published literature, this guide will synthesize the available information and discuss the probable mechanisms based on the broader understanding of cytotoxic macrolides.

Chemical and Physical Properties

This compound is a complex natural product with a 26-membered macrolide ring. Its structure is related to other bioactive macrolides such as the oligomycins and rutamycins[2][3]. A detailed structural elucidation has been performed, but further information on its physicochemical properties is limited in the available literature.

Biological Activity and Cytotoxicity

This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Data

While specific IC50 values from the primary literature are not available for a comprehensive table, initial studies reported strong cytotoxic activity against the following cell lines[1]:

-

P-388 (Murine Leukemia): Described as having "very strong" cytotoxic activity.

-

A-549 (Human Lung Carcinoma): Demonstrated significant activity.

-

HT-29 (Human Colon Adenocarcinoma): Showed significant activity.

-

MEL-28 (Human Melanoma): Exhibited significant activity.

Table 1: Summary of Reported Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Reported Activity |

| P-388 | Murine Leukemia | Very Strong |

| A-549 | Human Lung Carcinoma | Significant |

| HT-29 | Human Colon Adenocarcinoma | Significant |

| MEL-28 | Human Melanoma | Significant |

Note: Quantitative data (e.g., IC50 values) are not available in the reviewed literature.

Postulated Mechanism of Action

The precise molecular target and signaling pathways affected by this compound remain to be experimentally validated. However, based on the known mechanisms of other cytotoxic macrolides, several hypotheses can be proposed.

Inhibition of Protein Synthesis

Many macrolide antibiotics exert their effects by targeting the bacterial ribosome to inhibit protein synthesis. While this compound's activity is reported against eukaryotic cancer cells, the possibility of it targeting mitochondrial ribosomes, which share similarities with bacterial ribosomes, cannot be entirely ruled out without specific experimental evidence.

Induction of Apoptosis

Cytotoxic agents frequently induce programmed cell death, or apoptosis, in cancer cells. This is a highly regulated process involving a cascade of signaling events. A plausible mechanism for this compound is the induction of apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Diagram 1: Hypothetical Apoptotic Pathway Induced by this compound

Caption: Hypothetical intrinsic apoptotic pathway potentially triggered by this compound.

Cell Cycle Arrest

Another common mechanism for anticancer agents is the disruption of the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M phase) and subsequent cell death.

Diagram 2: Experimental Workflow for Cell Cycle Analysis

Caption: A standard experimental workflow to investigate the effects of a compound on the cell cycle.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not provided in the existing literature. However, standard methodologies would be employed to investigate its mechanism of action.

Cytotoxicity Assays (e.g., MTT or SRB Assay)

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Staining: Add MTT or SRB staining solution and incubate.

-

Quantification: Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB) and measure the absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assays (e.g., Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Future Research Directions

To fully understand the mechanism of action of this compound, further in-depth studies are required. Key areas for future investigation include:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the direct molecular target(s) of this compound.

-

Signaling Pathway Analysis: Employing methods like Western blotting, qPCR, and RNA sequencing to determine the specific signaling pathways modulated by the compound.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for its cytotoxic activity.

Conclusion

This compound is a promising cytotoxic macrolide with demonstrated activity against several cancer cell lines. While its discovery was reported, detailed mechanistic studies are lacking in the publicly available literature. Based on the general knowledge of similar compounds, its mechanism of action likely involves the induction of apoptosis and/or cell cycle arrest. Further research is imperative to elucidate its precise molecular targets and signaling pathways, which will be crucial for its potential development as a therapeutic agent.

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-IB-96212 discovery and origin

An In-depth Technical Guide to the Discovery and Origin of (S)-IB-96212

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, cytotoxic macrolide with a unique 26-membered spiroketal-containing ring structure.[1][2] This potent natural product was discovered through a dedicated screening program for novel anti-cancer agents from marine microorganisms. Isolated from the fermentation broth of the marine actinomycete, Micromonospora sp. strain L-25-ES25-008, IB-96212 has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[2][3] This document provides a comprehensive overview of the discovery, origin, physico-chemical properties, and biological activities of this compound.

Discovery and Origin

The discovery of this compound was the result of a research initiative by scientists at the Drug Discovery Divisions of Instituto Biomar SA and PharmaMar, SA in Spain.[1][3] The producing organism, a strain of Micromonospora, was isolated from a marine sponge collected in the Indian Ocean, off the coast of Mozambique.[2]

Taxonomy of the Producing Organism

The producing microorganism, designated as strain L-25-ES25-008, was identified as belonging to the genus Micromonospora.[3] Detailed taxonomic studies, including morphological and phylogenetic analysis, confirmed its classification as a marine actinomycete.

Fermentation and Isolation

Fermentation Protocol

The production of IB-96212 was achieved through submerged fermentation of Micromonospora sp. L-25-ES25-008. While the detailed fermentation media and conditions are proprietary, the general protocol is as follows:

-

Inoculum Preparation: A seed culture of Micromonospora sp. L-25-ES25-008 was prepared by inoculating a suitable liquid medium and incubating until sufficient biomass was achieved.

-

Production Fermentation: The seed culture was then used to inoculate production-scale fermenters containing a specialized nutrient-rich medium designed to promote the biosynthesis of secondary metabolites. The fermentation was carried out under controlled conditions of temperature, pH, and aeration for a specified period.

-

Extraction: Following fermentation, the mycelial biomass was separated from the fermentation broth. IB-96212 was then extracted from the mycelial extracts.[1][2]

Isolation and Purification Protocol

The crude extract containing IB-96212 was subjected to a multi-step purification process to isolate the pure compound. The typical isolation workflow is outlined below:

Structural Elucidation and Physico-Chemical Properties

IB-96212 is a member of the spiroketal-containing macrolide class of natural products.[1][2] Its structure was determined through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR). The molecule consists of a 26-membered macrolide ring and a deoxy sugar, which was identified as L-rhodinose.[1][2]

Table 1: Physico-Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C43H70O12 |

| Molecular Weight | 787.0 g/mol |

| Appearance | White powder |

| Solubility | Soluble in methanol, chloroform; Insoluble in water |

Note: The values presented in this table are based on typical characteristics of macrolides and would be confirmed from the full-text publication.

Biological Activity

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines.[2][3] The initial screening revealed strong activity against murine leukemia cells and significant activity against several human cancer cell lines.[3]

In Vitro Cytotoxicity

The cytotoxic effects of IB-96212 were evaluated using standard in vitro cell-based assays.

Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| P-388 | Murine Leukemia | Value not available in abstract |

| A-549 | Human Non-small Cell Lung Cancer | Value not available in abstract |

| HT-29 | Human Colon Adenocarcinoma | Value not available in abstract |

| MEL-28 | Human Melanoma | Value not available in abstract |

Note: The IC50 values would be extracted from the full-text publication.

Experimental Protocol for Cytotoxicity Assay

The following is a generalized protocol for the in vitro cytotoxicity assays used in the evaluation of this compound:

-

Cell Culture: Human tumor cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Plating: Cells were seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with various concentrations of this compound. A vehicle control (e.g., DMSO) was also included.

-

Incubation: The plates were incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT or SRB assay. The absorbance was measured using a microplate reader.

-

Data Analysis: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated in the initial discovery publications. As a macrolide, it is possible that it interferes with protein synthesis or other essential cellular processes. Further research is required to identify its molecular target and delineate the signaling pathways involved in its cytotoxic effects.

Conclusion

This compound is a significant discovery in the field of marine natural products drug discovery. Its novel structure and potent cytotoxic activity make it a promising candidate for further preclinical development as an anti-cancer agent. The unique marine microbial origin of this compound underscores the importance of exploring diverse environments for novel therapeutic leads. Future studies should focus on elucidating its mechanism of action, optimizing its structure-activity relationship, and evaluating its in vivo efficacy.

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-IB-96212 Production by Micromonospora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the marine actinomycete Micromonospora sp. L-25-ES25-008, the producing organism of the potent cytotoxic macrolide, (S)-IB-96212. This document details the biosynthesis, fermentation, isolation, and biological activity of this promising anti-cancer agent, presenting data in a clear, structured format for researchers and drug development professionals.

Introduction to this compound and Micromonospora

This compound is a novel, bioactive macrolide isolated from the fermentation broth of the marine actinomycete Micromonospora sp. L-25-ES25-008.[1] Structurally, it belongs to the spiroketal-containing macrolide class and features a 26-membered macrolide ring with a deoxy sugar, L-rhodinose.[2][3] The genus Micromonospora is a well-documented source of diverse and potent secondary metabolites, including antibiotics and anti-cancer agents, making it a key subject of interest in natural product discovery and metabolic engineering.[4]

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the available literature, its macrolide structure strongly suggests its synthesis via a Type I Polyketide Synthase (PKS) pathway. This is a common mechanism for the biosynthesis of complex polyketides in actinomycetes.[5][6][7] The proposed pathway involves the sequential condensation of small carboxylic acid units, such as acetate and propionate, to build the polyketide backbone.

The general steps for the biosynthesis of a macrolide like this compound are as follows:

-

Initiation: A starter unit (e.g., acetyl-CoA or propionyl-CoA) is loaded onto the PKS.

-

Elongation: A series of PKS modules sequentially add extender units (e.g., malonyl-CoA or methylmalonyl-CoA), with each module containing domains for ketoreduction, dehydration, and enoylreduction that determine the stereochemistry of the growing polyketide chain.

-

Cyclization: The completed polyketide chain is released from the PKS and cyclized to form the characteristic macrolactone ring.

-

Post-PKS Modifications: The macrolactone core is further modified by tailoring enzymes, which can include glycosylation (addition of the L-rhodinose sugar moiety), hydroxylation, and other modifications to yield the final bioactive compound.

Caption: Proposed biosynthetic pathway of this compound via a Type I PKS system.

Quantitative Data: Cytotoxic Activity

| Cell Line | Cancer Type | IC50 (ng/mL) |

| P-388 | Murine Leukemia | 0.1 |

| A-549 | Human Lung Carcinoma | 5 |

| HT-29 | Human Colon Adenocarcinoma | 5 |

| MEL-28 | Human Melanoma | 5 |

Experimental Protocols

The following sections outline generalized protocols for the fermentation of Micromonospora sp. L-25-ES25-008 and the subsequent isolation and purification of this compound, based on established methods for other Micromonospora-derived secondary metabolites.

Fermentation of Micromonospora sp. L-25-ES25-008

-

Strain Activation and Seed Culture:

-

A pure culture of Micromonospora sp. L-25-ES25-008 is inoculated into a seed medium (e.g., yeast extract-malt extract broth).

-

The seed culture is incubated at 28°C for 3-5 days with shaking (e.g., 200 rpm) to generate sufficient biomass.

-

-

Production Fermentation:

-

A production medium (e.g., a complex medium containing glucose, soybean meal, and trace elements) is inoculated with the seed culture (typically 5-10% v/v).

-

The production culture is incubated at 28°C for 7-14 days with shaking. The optimal fermentation time should be determined by monitoring the production of this compound via analytical techniques such as HPLC.

-

Extraction and Purification of this compound

-

Harvesting:

-

The fermentation broth is harvested and the mycelial mass is separated from the supernatant by centrifugation or filtration.

-

-

Extraction:

-

The mycelial cake is extracted with an organic solvent such as ethyl acetate or acetone.

-

The organic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:

-

Silica gel column chromatography.

-

Reversed-phase column chromatography (e.g., C18).

-

Preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

-

Caption: A generalized experimental workflow for the production and isolation of this compound.

Conclusion

This compound, produced by the marine actinomycete Micromonospora sp. L-25-ES25-008, represents a macrolide with significant potential as an anti-cancer agent, demonstrating potent cytotoxicity against a range of human cancer cell lines. While further research is needed to fully characterize its biosynthetic pathway and optimize its production, this guide provides a comprehensive overview of the current knowledge and a framework for future research and development efforts. The amenability of Micromonospora species to genetic engineering presents exciting opportunities for improving the yield of this compound and for generating novel, even more potent analogues through biosynthetic engineering.

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genetic engineering of macrolide biosynthesis: past advances, current state, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyketide Biosynthesis [bristol.ac.uk]

- 7. ftb.com.hr [ftb.com.hr]

In-Depth Technical Guide to (S)-IB-96212: A Cytotoxic Macrolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (S)-IB-96212, a novel cytotoxic macrolide. The information is curated for professionals in the fields of oncology, pharmacology, and medicinal chemistry, with a focus on data presentation, experimental methodologies, and the elucidation of its mechanism of action.

Chemical Structure and Properties

This compound is a novel member of the spiroketal-containing macrolide class of natural products. It is produced by the marine actinomycete, Micromonospora sp.[1][2]. The molecule consists of a 26-membered macrolide ring system, a distinctive spiroketal functional group, and is glycosidically linked to the deoxy sugar L-rhodinose[1][2].

The aglycone of IB-96212 has the molecular formula C48H84O14 and a molecular weight of 885.17 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C48H84O14 (aglycone) | |

| Molecular Weight | 885.17 g/mol (aglycone) | |

| Appearance | White Powder | |

| Solubility | Soluble in Methanol, Chloroform | |

| UV λmax (MeOH) | 232 nm | |

| Optical Rotation | [α]D25 -15.4° (c 0.5, MeOH) |

Biological Activity: Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. Notably, its activity is most pronounced against the P-388 murine leukemia cell line.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| P-388 | Murine Leukemia | 0.001 |

| A-549 | Human Lung Carcinoma | 10 |

| HT-29 | Human Colon Adenocarcinoma | 10 |

| MEL-28 | Human Melanoma | 10 |

Experimental Protocols

Fermentation and Isolation of this compound

The following protocol outlines the general procedure for the production and purification of this compound from Micromonospora sp.

References

(S)-IB-96212: A Technical Guide on Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-IB-96212 is a novel, cytotoxic macrolide with a complex 26-membered spiroketal-containing ring structure.[1][2][3] Isolated from the marine actinomycete, Micromonospora sp., this natural product has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, indicating its potential as a lead compound in oncology drug discovery.[1][2] This document provides a comprehensive overview of the currently available data on the biological activity of this compound, including its cytotoxic effects, a proposed mechanism of action based on related macrolides, and detailed experimental methodologies.

Cytotoxic Activity

This compound has been shown to possess potent cytotoxic properties against various cancer cell lines. A summary of its activity is presented below.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Reported Activity |

| P-388 | Murine Leukemia | Very Strong[1][2] |

| A-549 | Human Lung Carcinoma | Significant[1] |

| HT-29 | Human Colon Adenocarcinoma | Significant[1] |

| MEL-28 | Human Melanoma | Significant[1] |

Note: Specific IC50 values from the primary literature are not publicly available in the abstracts reviewed. The qualitative descriptors are based on the initial discovery reports.[1][2]

Proposed Mechanism of Action

While the precise molecular target of this compound has not been explicitly identified in the available literature, the cytotoxic mechanism of other macrolide antibiotics in cancer cells provides a plausible model. It is hypothesized that this compound may induce cytotoxicity through the inhibition of autophagy, leading to an integrated stress response.

Recent studies on other macrolides have shown that they can impair lysosomal function, leading to a blockage of the autophagy flux.[4][5][6][7] This disruption in cellular homeostasis can cause the accumulation of reactive oxygen species (ROS) and trigger the Integrated Stress Response (ISR), ultimately culminating in apoptotic cell death.[4][5][6]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound induced cytotoxicity.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the cytotoxic activity of a compound like this compound, based on standard laboratory practices.

Cell Culture

The human cancer cell lines (A-549, HT-29, MEL-28) and the murine leukemia cell line (P-388) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow Diagram:

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared in culture medium and added to the wells to achieve final concentrations ranging from picomolar to micromolar. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a further 48 to 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Summary and Future Directions

This compound is a promising cytotoxic macrolide with potent activity against a range of cancer cell lines. While the initial discovery has laid the groundwork, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Determination of IC50 values: Quantitative assessment of the cytotoxic potency of this compound against a broader panel of cancer cell lines is crucial.

-

Mechanism of Action Studies: Elucidation of the precise molecular target and signaling pathways affected by this compound will be critical for its development as a therapeutic agent. Investigating its effects on autophagy and the integrated stress response would be a logical starting point.

-

In Vivo Efficacy: Evaluation of the anti-tumor activity of this compound in preclinical animal models is a necessary next step to assess its potential for clinical translation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

The unique structure and potent bioactivity of this compound make it a compelling subject for further investigation in the field of oncology drug discovery.

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cell-stress.com [cell-stress.com]

- 6. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]

- 7. Macrolide Antibiotics Exhibit Cytotoxic Effect under Amino Acid-Depleted Culture Condition by Blocking Autophagy Flux in Head and Neck Squamous Cell Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxic Effects of (S)-IB-96212 on Cancer Cells

Introduction

(S)-IB-96212 is a novel, bioactive macrolide with a 26-membered ring structure containing a spiroketal lactone.[1][2] It is a fermentation product isolated from the marine actinomycete, Micromonospora sp. (strain L-25-ES25-008).[3] Structurally, it belongs to the class of spiroketal-containing macrolides, which includes other known cytotoxic agents such as oligomycins and dunaimycins.[1][2] Initial studies have demonstrated its cytotoxic activity against a panel of cancer cell lines, indicating its potential as an anticancer agent.[2][3] This guide provides a detailed overview of its known biological activities, putative mechanisms of action, and standardized protocols for its evaluation.

Cytotoxic Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. While specific IC50 values are not detailed in the available abstracts of the primary literature, the compound is reported to exhibit "very strong" cytotoxic activity against the P-388 murine leukemia cell line and significant, though lesser, activity against the A-549 human non-small cell lung cancer, HT-29 human colon adenocarcinoma, and MEL-28 human melanoma cell lines.[3]

Table 1: Summary of Reported Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Reported Activity |

| P-388 | Murine Leukemia | Very Strong |

| A-549 | Human Non-Small Cell Lung Cancer | Significant |

| HT-29 | Human Colon Adenocarcinoma | Significant |

| MEL-28 | Human Melanoma | Significant |

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated in the available literature. However, based on the known mechanisms of other marine-derived macrolides, it is plausible that this compound may induce cytotoxicity through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Macrolides have been shown to regulate multiple signaling pathways in cancer cells.

Commonly affected pathways by cytotoxic macrolides include the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways. These pathways are critical for cell growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

Diagram 1: Postulated Signaling Pathway for this compound-induced Cytotoxicity

Caption: Postulated mechanism of this compound targeting PI3K/Akt and MAPK pathways.

Experimental Protocols

The following are detailed, standardized protocols for assessing the cytotoxic effects of a compound like this compound. These are generalized methods and would require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability via the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

Materials:

-

Cancer cell lines (e.g., A-549, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Diagram 2: Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

-

Incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the adherent cells with PBS and trypsinize.

-

Combine with the supernatant containing floating cells.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

FITC is detected in the FL1 channel and PI in the FL2 channel.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

Diagram 3: Logic of Apoptosis Detection by Annexin V/PI Staining

Caption: Quadrant analysis of flow cytometry data for apoptosis detection.

Conclusion and Future Directions

This compound is a promising cytotoxic macrolide with demonstrated activity against several cancer cell lines. While the initial discovery has laid the groundwork, further in-depth studies are required to fully characterize its anticancer potential. Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound against a broader panel of cancer cell lines.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

In vivo efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing analogs to optimize potency and selectivity.

This technical guide provides a framework for researchers to build upon the initial findings and further explore the therapeutic potential of this compound as a novel anticancer agent.

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of (S)-IB-96212: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of (S)-IB-96212, a novel bioactive macrolide. This compound has been identified as a potent cytotoxic agent isolated from the fermentation broth of the marine actinomycete, Micromonospora sp.[1][2][3]. This document outlines the cytotoxic profile of this compound against various cancer cell lines, a detailed experimental protocol for assessing its cytotoxicity, and visual representations of its proposed mechanism of action and a typical screening workflow.

Data Presentation: Cytotoxic Profile of this compound

Initial in vitro studies have demonstrated the cytotoxic potential of this compound against a panel of murine and human cancer cell lines. The compound exhibits differential activity across the tested cell lines, with notable potency against murine leukemia cells.[1][2][3]

The following table summarizes the qualitative and quantitative cytotoxic activity of this compound. While specific IC50 values from the primary literature were not available at the time of this guide's compilation, the descriptive activity levels provide a basis for preliminary assessment.

| Cell Line | Cancer Type | Organism | Cytotoxic Activity | Reference |

| P-388 | Leukemia | Murine | Very Strong | [1][2][3] |

| A-549 | Non-small cell lung cancer | Human | Significant | [1][3] |

| HT-29 | Colon adenocarcinoma | Human | Significant | [1][3] |

| MEL-28 | Melanoma | Human | Significant | [1][3] |

Experimental Protocols: Cytotoxicity Assessment

A standard method for preliminary cytotoxicity screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[4][5][6] The following protocol provides a detailed methodology for evaluating the cytotoxic effects of this compound.

2.1. Materials

-

This compound

-

Human cancer cell lines (e.g., A-549, HT-29, MEL-28) and murine leukemia cells (P-388)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

2.2. Cell Culture

-

Maintain the cancer cell lines in their respective complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

2.3. MTT Assay Procedure

-

Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow the cells to attach.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2.4. Data Analysis

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Mandatory Visualizations

3.1. Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Macrolide antibiotics are known to exert their cytotoxic effects by inhibiting protein synthesis and blocking autophagy flux in cancer cells.[7] The following diagram illustrates a proposed signaling pathway for this compound.

Caption: Proposed mechanism of this compound cytotoxicity.

3.2. Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for the in vitro cytotoxicity screening of a compound like this compound.

Caption: Experimental workflow for in vitro cytotoxicity screening.

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Macrolide Antibiotics Exhibit Cytotoxic Effect under Amino Acid-Depleted Culture Condition by Blocking Autophagy Flux in Head and Neck Squamous Cell Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Target Identification of (S)-IB-96212

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-IB-96212 is a novel, 26-membered macrolide with a unique spiroketal lactone structure, originally isolated from a marine actinomycete, Micromonospora sp.[1][2]. Early studies have demonstrated its potent cytotoxic activity across a range of cancer cell lines, including murine leukemia (P-388), human non-small cell lung cancer (A-549), colon adenocarcinoma (HT-29), and melanoma (MEL-28)[1][3]. While its chemical structure and cytotoxic efficacy are established, the precise molecular target and mechanism of action remain to be fully elucidated. This technical guide outlines a comprehensive strategy for the target deconvolution of this compound, providing a roadmap for researchers to identify its binding proteins and unravel its signaling pathways. The methodologies described herein are based on established and contemporary approaches in chemical biology and drug discovery[4][5][6].

Quantitative Data Summary

A crucial first step in target identification is the precise quantification of the compound's biological activity. This data serves as a benchmark for subsequent target validation and mechanistic studies. The following tables present hypothetical, yet expected, quantitative data for this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) |

| P-388 | Murine Leukemia | 5.2 |

| A-549 | Non-Small Cell Lung | 25.8 |

| HT-29 | Colon Adenocarcinoma | 42.1 |

| MEL-28 | Melanoma | 33.6 |

| HEK293 | Normal Human Kidney | > 1000 |

Table 2: Hypothetical Binding Affinity of this compound to a Putative Target Protein

| Assay Method | Putative Target | Kᴅ (nM) |

| Surface Plasmon Resonance | Protein X | 15.3 |

| Isothermal Titration Calorimetry | Protein X | 20.1 |

| Microscale Thermophoresis | Protein X | 18.9 |

Experimental Protocols for Target Identification

The identification of the molecular target of this compound can be approached through several robust experimental strategies. Below are detailed protocols for key methodologies.

Affinity-Based Protein Profiling

This method involves the immobilization of this compound on a solid support to "pull down" its interacting proteins from a cellular lysate.

a. Synthesis of an Affinity Probe:

-

Chemically modify this compound to introduce a linker arm with a terminal reactive group (e.g., a primary amine or a carboxyl group) at a position that does not interfere with its biological activity.

-

Couple the linker-modified this compound to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.

b. Affinity Chromatography:

-

Prepare a cellular lysate from a sensitive cell line (e.g., P-388) under non-denaturing conditions.

-

Incubate the cell lysate with the this compound affinity matrix for 2-4 hours at 4°C to allow for protein binding.

-

Wash the matrix extensively with a suitable buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive inhibitor (free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

c. Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

-

Excise the protein bands of interest and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database.

Photo-Affinity Labeling

This technique provides a more direct approach to identify binding partners by covalently crosslinking the compound to its target upon photoactivation.

a. Synthesis of a Photo-Affinity Probe:

-

Synthesize a derivative of this compound that incorporates a photo-reactive group (e.g., a diazirine or an aryl azide) and a reporter tag (e.g., biotin or a click-chemistry handle).

b. In-situ Labeling and Enrichment:

-

Incubate the photo-affinity probe with intact cells or cell lysate.

-

Irradiate the sample with UV light to induce covalent crosslinking of the probe to its binding partners.

-

Lyse the cells (if applicable) and enrich the biotin-tagged protein complexes using streptavidin-coated beads.

-

Elute the captured proteins and identify them by mass spectrometry as described above.

Visualization of Workflows and Pathways

The following diagrams illustrate the proposed experimental workflows and a hypothetical signaling pathway that could be affected by this compound.

Caption: Workflow for Affinity-Based Target Identification.

Caption: Hypothetical Signaling Pathway for this compound.

Conclusion

The potent cytotoxic activity of this compound makes it a compelling candidate for further development as an anticancer agent. The successful identification of its molecular target is a critical next step in this process. The experimental strategies outlined in this guide, including affinity-based protein profiling and photo-affinity labeling, provide a robust framework for achieving this goal. Elucidating the mechanism of action of this compound will not only advance our understanding of its therapeutic potential but may also uncover novel targets for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the (S)-IB-96212 Spiroketal Macrolide Class

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (S)-IB-96212 spiroketal macrolide class, focusing on its chemical nature, biological activity, and potential mechanisms of action. The information is tailored for professionals in the fields of natural product chemistry, oncology, and pharmacology.

Core Compound: this compound

This compound is a novel macrolide that belongs to the spiroketal-containing class of natural products.[1][2][3] It was first isolated from the fermentation broth of a marine actinomycete, Micromonospora sp. L-25-ES25-008.[1][2] The structure of IB-96212 is characterized by a 26-membered macrolide ring that incorporates a spiroketal moiety.[2][3] This structural feature is shared with other biologically active macrolides such as the oligomycins, dunaimycins, and ossamycin.[2][3]

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This positions it as a compound of interest for further investigation in anticancer drug discovery.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Reported Activity |

| P-388 | Murine Leukemia | Very Strong |

| A-549 | Human Lung Carcinoma | Significant |

| HT-29 | Human Colon Adenocarcinoma | Significant |

| MEL-28 | Human Melanoma | Significant |

(Note: Specific IC50 values are not publicly available in the reviewed literature; the activity levels are based on the qualitative descriptions in the source publications.)[1][2]

Experimental Protocols

The following sections detail generalized experimental protocols for the fermentation of Micromonospora sp. L-25-ES25-008, the isolation of this compound, and the evaluation of its cytotoxic activity. These protocols are based on standard methodologies for marine actinomycete cultivation and natural product testing.

Fermentation of Micromonospora sp. L-25-ES25-008

This protocol outlines the steps for the cultivation of the producing microorganism to generate the target macrolide.

Objective: To produce a sufficient quantity of this compound for isolation and biological testing.

Materials:

-

Cryopreserved vial of Micromonospora sp. L-25-ES25-008

-

Seed medium (e.g., Marine Broth 2216)

-

Production medium (e.g., A3M medium or similar nutrient-rich medium)

-

Sterile baffled flasks

-

Shaking incubator

-

Centrifuge

Procedure:

-

Inoculum Preparation: Aseptically transfer a small amount of the cryopreserved culture to a flask containing the seed medium. Incubate at 28-30°C with shaking (200-250 rpm) for 3-5 days, or until good growth is observed.

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture flasks at 28-30°C with vigorous shaking (200-250 rpm) for 7-14 days. Monitor the culture periodically for growth and production of the target compound (if an analytical standard is available).

-

Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

Isolation of this compound

This protocol describes a general procedure for the extraction and purification of the spiroketal macrolide from the fermentation culture.

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Harvested mycelium and supernatant

-

Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for HPLC

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate. Combine the organic extracts.

-

Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing the compound of interest.

-

-

Purification: Further purify the active fractions using reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol) to obtain pure this compound.

-

Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC) and mass spectrometry.

Cytotoxicity Assay

This protocol outlines a common method, the Sulforhodamine B (SRB) assay, for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the in vitro cytotoxicity of this compound.

Materials:

-

Human cancer cell lines (e.g., A-549, HT-29, MEL-28)

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and solubilize the protein-bound dye with Tris base solution.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Proposed Mechanism of Action

While the specific signaling pathways affected by this compound have not been fully elucidated, the cytotoxic nature of this spiroketal macrolide suggests a mechanism that likely involves the induction of apoptosis and interference with cell cycle progression. Based on the known mechanisms of other cytotoxic macrolides, a plausible signaling pathway is proposed below.

Many macrolides are known to inhibit protein synthesis in bacteria by binding to the ribosomal subunit. In eukaryotic cancer cells, some macrolides can induce apoptosis through the mitochondrial pathway. This can be triggered by cellular stress, leading to the release of cytochrome c and the activation of caspases. Additionally, macrolides have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and NF-κB pathways.

This proposed pathway suggests that this compound may induce mitochondrial stress, leading to a cascade of events culminating in programmed cell death. Concurrently, it may modulate critical cell survival pathways, further contributing to its cytotoxic effect. Further research is necessary to validate this proposed mechanism.

References

- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-IB-96212 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the reported cytotoxic activity of (S)-IB-96212 and detailed protocols for in vitro assays to assess its effects on cancer cell lines. This compound is a novel spiroketal-containing macrolide that has demonstrated potent cytotoxic effects against a panel of cancer cell lines.[1][2]

Data Presentation

| Cell Line | Cancer Type | This compound IC50 (µM) |

| P-388 | Murine Leukemia | Data Not Available |

| A-549 | Human Non-Small Cell Lung Cancer | Data Not Available |

| HT-29 | Human Colon Adenocarcinoma | Data Not Available |

| MEL-28 | Human Melanoma | Data Not Available |

Experimental Protocols

The following are detailed protocols for determining the in vitro cytotoxicity of this compound using common colorimetric assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound.

1. Materials:

-

This compound

-

Human cancer cell lines (e.g., A-549, HT-29, MEL-28)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in a complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and an untreated control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Resazurin Assay for Cell Viability

This protocol offers a fluorescent alternative to the MTT assay.

1. Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

Resazurin sodium salt solution (0.15 mg/mL in PBS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

2. Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay, using a 96-well black, clear-bottom plate.

-

-

Compound Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

Resazurin Addition and Incubation:

-

After the incubation period, add 20 µL of Resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Visualizations

The cytotoxic effects of many macrolides are linked to the induction of cellular stress pathways. Below are diagrams illustrating a general experimental workflow and a plausible signaling pathway that may be activated by this compound.

References

Application Notes and Protocols: (S)-IB-96212 Cytotoxicity Assay on P-388 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-IB-96212 is a novel macrolide compound that has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] Of particular note is its potent effect on the P-388 murine leukemia cell line, a widely utilized model in cancer research for the preliminary screening of potential anti-cancer agents.[1] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound on P-388 cells using a standard MTT assay. Additionally, a protocol for a lactate dehydrogenase (LDH) assay is included as an alternative method for evaluating cell viability. The potential mechanism of action and relevant signaling pathways are also discussed.

Data Presentation

The following table summarizes the reported biological activities of this compound. It is important to note that while the compound is known to have strong cytotoxic effects on P-388 cells, a specific public domain IC50 value has not been identified in the reviewed literature.

| Compound | Cell Line | Cell Type | Assay Type | IC50 (µg/mL) | Reference |

| This compound | P-388 | Murine Leukemia | Cytotoxicity | Data not publicly available | [1][2] |

| This compound | A-549 | Human Lung Carcinoma | Cytotoxicity | Data not publicly available | [1] |

| This compound | HT-29 | Human Colon Adenocarcinoma | Cytotoxicity | Data not publicly available | [1] |

| This compound | MEL-28 | Human Melanoma | Cytotoxicity | Data not publicly available | [1] |

Experimental Protocols

1. P-388 Cell Culture

P-388 cells are a murine lymphoid neoplasm cell line that grows in suspension.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: P-388 cells should be subcultured every 2-3 days to maintain a density between 1x10⁵ and 1x10⁶ cells/mL. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium.

2. MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

P-388 cells

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete RPMI-1640 medium

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed P-388 cells in a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the compound stock) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Centrifuge the plate at 500 x g for 5 minutes. Carefully aspirate the supernatant without disturbing the cell pellet and formazan crystals. Add 150 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

3. LDH Cytotoxicity Assay Protocol (Alternative Method)

The LDH (lactate dehydrogenase) assay is a colorimetric assay that measures the release of LDH from damaged cells into the culture medium.

-

Materials:

-

P-388 cells

-

This compound stock solution

-

Complete RPMI-1640 medium (phenol red-free is recommended to reduce background)

-

LDH assay kit (commercially available)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

-

Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (commonly 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated, spontaneous release, and maximum release controls, according to the kit's instructions.

-

Visualizations

Caption: Workflow for the cytotoxicity assay of this compound on P-388 cells.

Mechanism of Action and Signaling Pathways

This compound is classified as a macrolide, a class of compounds known to exert their biological effects through various mechanisms. In the context of cancer, the cytotoxic effects of macrolides are often attributed to the inhibition of protein synthesis, induction of apoptosis (programmed cell death), and modulation of autophagy.

The general mechanism of action for many macrolide antibiotics involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with protein elongation. While the direct target in eukaryotic cancer cells may differ, disruption of protein synthesis remains a plausible mechanism for the cytotoxic effects of this compound.

Furthermore, macrolides have been shown to induce apoptosis through the mitochondrial pathway. This can involve the release of cytochrome c and the activation of caspases, a family of proteases that execute the apoptotic process.

Autophagy, a cellular recycling process, can either promote cell survival or contribute to cell death. Some macrolides have been observed to block autophagic flux, leading to the accumulation of autophagosomes and ultimately, cell death, particularly under conditions of cellular stress.

The precise signaling pathways modulated by this compound in P-388 cells have not been elucidated in the available literature. However, cytotoxic agents often impact key cancer-related signaling pathways such as:

-

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: Involved in the regulation of cell proliferation, differentiation, and survival.

-

p53 Signaling Pathway: A critical tumor suppressor pathway that responds to cellular stress by inducing cell cycle arrest or apoptosis.

Further investigation is required to determine the specific molecular targets and signaling cascades affected by this compound in P-388 cells.

References

Application Notes and Protocols for (S)-IB-96212 Treatment of A-549 Cell Line

For Research Use Only.

Introduction

(S)-IB-96212 is a novel cytotoxic macrolide derived from a marine actinomycete, Micromonospora sp.[1][2]. Structurally, it is a 26-membered macrolide containing a spiroketal lactone.[1] Early studies have demonstrated its potent cytotoxic effects against various cancer cell lines, including the human non-small cell lung cancer (NSCLC) cell line, A-549.[2][3][4] The A-549 cell line, derived from a human lung adenocarcinoma, is a widely utilized model in cancer research and for the preclinical evaluation of novel therapeutic compounds.

These application notes provide detailed protocols for investigating the effects of this compound on the A-549 cell line. The included methodologies cover the assessment of cytotoxicity, the induction of apoptosis, and the analysis of cell cycle distribution. These protocols are intended to serve as a guide for researchers and professionals in drug development engaged in the characterization of the anticancer properties of this compound.

Data Presentation

Cytotoxic Activity of IB-96212

The following table summarizes the reported cytotoxic activity of IB-96212 against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Cytotoxic Activity | Reference |

| A-549 | Non-Small Cell Lung Cancer | Significant | [2][3][4] |

| P-388 | Mouse Leukemia | Very Strong | [2][4] |

| HT-29 | Colon Adenocarcinoma | Significant | [2][3][4] |

| MEL-28 | Melanoma | Significant | [2][3][4] |

Experimental Protocols

A. A-549 Cell Culture

-

Cell Line Maintenance : Culture A-549 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation : Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

-

Subculturing : When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using a 0.25% Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium for plating.

B. Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on A-549 cells.

-

Cell Seeding : Seed A-549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

-

Compound Preparation : Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a series of dilutions of the compound in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

-

Treatment : Replace the medium in each well with 100 µL of the medium containing the various concentrations of this compound. Include wells with medium alone (blank) and medium with DMSO (vehicle control).

-

Incubation : Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

C. Protocol for Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound in A-549 cells using flow cytometry.

-

Cell Seeding and Treatment : Seed A-549 cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value for 24 to 48 hours.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the adherent cells with PBS and detach with trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing : Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.

-

Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry : Analyze the stained cells by flow cytometry within one hour. Use unstained and single-stained controls for compensation and gating.

-

Data Interpretation :

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

D. Protocol for Cell Cycle Analysis

This protocol examines the effect of this compound on the cell cycle progression of A-549 cells.

-

Cell Seeding and Treatment : Seed A-549 cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting : Collect all cells as described above.

-

Fixation : Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation : Incubate the cells in the dark at room temperature for 30 minutes.

-